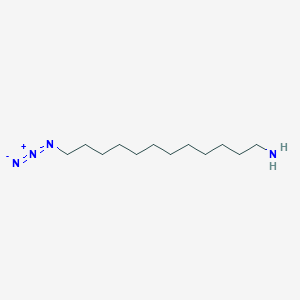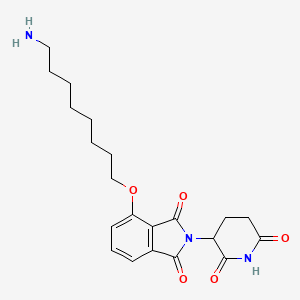
12-Azido-1-dodecanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Azido-1-dodecanamine: is an organic compound with the molecular formula C12H26N4 . It is characterized by the presence of an azido group (-N3) attached to the twelfth carbon of a dodecane chain, with an amine group (-NH2) at the first carbon. This compound is often used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Azido-1-dodecanamine typically involves the following steps:
Starting Material: The synthesis begins with 1-dodecanamine.
Azidation: The primary amine group of 1-dodecanamine is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and reagents.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Purification of the product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 12-Azido-1-dodecanamine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for azidation reactions.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products:
Triazoles: Formed through cycloaddition reactions.
Substituted Amines: Formed through substitution reactions.
Scientific Research Applications
12-Azido-1-dodecanamine has several applications in scientific research, including:
Organic Synthesis: Used as a building block for synthesizing various heterocycles and other complex molecules.
Bioconjugation: Used in click chemistry for bioconjugation applications.
Material Science: Used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 12-Azido-1-dodecanamine involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
1-Azidododecane: Similar structure but lacks the amine group.
12-Azidododecan-1-ol: Similar structure but has a hydroxyl group instead of an amine group.
Uniqueness: 12-Azido-1-dodecanamine is unique due to the presence of both an azido group and an amine group, making it versatile for various chemical reactions and applications .
Properties
IUPAC Name |
12-azidododecan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4/c13-11-9-7-5-3-1-2-4-6-8-10-12-15-16-14/h1-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPWGOPTYQFQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCN=[N+]=[N-])CCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[4-(2-Aminoethyl)phenoxy]propanoic acid HCl](/img/structure/B8179673.png)




